(4-Fluoropiperidin-4-yl)methanol hydrochloride
Description
(4-Fluoropiperidin-4-yl)methanol hydrochloride (CAS: 1254115-16-6) is a fluorinated piperidine derivative characterized by a hydroxylmethyl (-CH₂OH) group and a fluorine atom at the 4-position of the piperidine ring. Its molecular formula is C₆H₁₂FNO·HCl, yielding a molecular weight of 183.62 g/mol. The compound’s structure combines the rigidity of the piperidine ring with the polarity of the methanol group, making it a versatile intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or modifying pharmacokinetic properties .
Propriétés
IUPAC Name |
(4-fluoropiperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-9)1-3-8-4-2-6;/h8-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAOBUILVUPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254115-16-6 | |
| Record name | (4-fluoropiperidin-4-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Fluorination of Piperidine Precursors
The first step involves fluorinating a piperidine scaffold. Using NFSI or Selectfluor , the reaction proceeds via electrophilic substitution, selectively introducing fluorine at the 4-position. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | -78°C to 0°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
This step is followed by quenching with aqueous sodium bicarbonate to isolate 4-fluoropiperidine.
Hydroxymethylation Reaction
The fluorinated intermediate undergoes hydroxymethylation using formaldehyde and a reducing agent. Sodium borohydride (NaBH₄) is typically employed to reduce the imine formed between 4-fluoropiperidine and formaldehyde.
Reaction Scheme :
| Parameter | Optimal Condition |
|---|---|
| Molar Ratio (Piperidine:HCHO) | 1:1.2 |
| Solvent | Methanol |
| Reaction Time | 12–24 hours |
| Yield | 80–85% |
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid (HCl) in an aprotic solvent like diethyl ether. Crystallization yields the hydrochloride salt with >95% purity.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:
-
Continuous Flow Reactors : Enhances fluorination efficiency by maintaining low temperatures and precise reagent mixing.
-
Catalytic Fluorination : Transitioning from stoichiometric NFSI to catalytic systems using KF or CsF reduces waste.
-
Purification Methods : Recrystallization from ethanol/water mixtures ensures high purity (>99%), critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
A comparison of laboratory-scale and industrial methods reveals trade-offs in yield, cost, and scalability:
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Laboratory (Batch) | 70–75 | 120–150 | Low |
| Industrial (Flow) | 85–90 | 40–60 | High |
Challenges and Mitigation Strategies
Selectivity Issues
Competing fluorination at non-target positions (e.g., 3-fluoropiperidine) is minimized by steric hindrance using bulky substituents or low-temperature conditions.
Byproduct Formation
Side products like 4-fluoropiperidine-N-oxide are removed via column chromatography (silica gel, ethyl acetate/hexane).
Recent Advances in Synthesis
Patent WO2020254572A1 highlights the use of This compound in synthesizing EGFR inhibitors. While the patent focuses on downstream applications, it implies advancements in large-scale purification techniques, such as crystallization under reduced pressure , to enhance yield.
| Property | Value |
|---|---|
| Molecular Weight | 169.63 g/mol |
| Solubility (Water) | 25 mg/mL |
| Storage Temperature | 2–8°C |
| Stability | 12 months (desiccated) |
Storage in amber vials under nitrogen atmosphere prevents degradation .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoropiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 4-fluoropiperidin-4-yl aldehyde or 4-fluoropiperidin-4-yl carboxylic acid.
Reduction: Formation of piperidin-4-ylmethanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Receptor Binding Studies
The compound has shown promising results in binding affinity studies at various receptors, particularly those involved in central nervous system functions. The fluorine substituent is believed to enhance the compound's lipophilicity and receptor interaction profiles, making it a candidate for the development of novel therapeutics targeting neurological disorders.
Cancer Treatment
Recent studies have highlighted the potential of (4-Fluoropiperidin-4-yl)methanol hydrochloride as an epidermal growth factor receptor (EGFR) inhibitor. Research indicates that compounds like this one can be formulated into pharmaceutical preparations for oral or topical administration to treat certain types of cancer. The efficacy of these compounds is often evaluated through fluorescence-based assays to measure receptor activity and inhibition levels .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several chemical transformations. The initial steps generally start with piperidine derivatives, followed by fluorination and methanol addition to yield the final product. Detailed synthetic pathways are crucial for understanding how to optimize yield and purity for pharmaceutical applications.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine derivative | Room temperature | Intermediate product |
| 2 | Fluorinating agent | Controlled temperature | Fluorinated piperidine |
| 3 | Methanol | Reflux conditions | (4-Fluoropiperidin-4-yl)methanol |
| 4 | Hydrochloric acid | Crystallization | This compound |
Neurological Disorders
Given its structure, this compound has potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems. The compound's ability to interact with serotonin and dopamine receptors is currently under investigation.
Anticancer Properties
As an EGFR inhibitor, this compound could play a significant role in targeted cancer therapies. Its mechanism involves blocking the receptor's activation, which is crucial in many tumor growth pathways. Ongoing clinical trials are assessing its effectiveness in combination therapies for enhanced anticancer efficacy .
Case Studies
Several case studies illustrate the compound's potential:
-
Case Study 1: EGFR Inhibition
A study evaluated the effects of this compound on EGFR signaling pathways in cancer cell lines. Results indicated a significant reduction in cell proliferation when treated with the compound compared to controls, suggesting its potential as an effective anticancer agent. -
Case Study 2: CNS Activity
Another investigation focused on the compound's effects on neurotransmitter levels in animal models of anxiety. The findings showed that administration led to increased serotonin levels, correlating with reduced anxiety-like behavior.
Mécanisme D'action
The mechanism of action of (4-Fluoropiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The methanol group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
4,4-Difluoropiperidine Hydrochloride (CAS: 144230-52-4)
- Molecular Formula : C₅H₈F₂N·HCl
- Molecular Weight : 167.58 g/mol
- Structural Features : Contains two fluorine atoms at the 4-position of the piperidine ring, lacking the hydroxymethyl group.
- Applications: Often used in agrochemicals and as a building block for fluorinated pharmaceuticals .
8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride (CAS: 1779942-70-9)
- Molecular Formula : C₇H₁₀F₂N·HCl
- Molecular Weight : 197.62 g/mol
- Structural Features : A bicyclic structure with two fluorine atoms on the bridged carbon, introducing steric hindrance.
- Key Differences :
3-Fluoropyrrolidine Hydrochloride (CAS: 169750-17-8)
- Molecular Formula : C₄H₇FN·HCl
- Molecular Weight : 139.56 g/mol
- Structural Features : A five-membered pyrrolidine ring with a single fluorine atom at the 3-position.
- Applications: Widely used in peptide mimetics and kinase inhibitors .
4-(4-Fluorobenzoyl)piperidine Hydrochloride (CAS: 3084438)
- Molecular Formula: C₁₂H₁₃FNO·HCl
- Molecular Weight : 257.70 g/mol
- Structural Features : A fluorobenzoyl group (-COC₆H₄F) attached to the piperidine ring.
- Key Differences :
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine Dihydrochloride (CAS: 2306264-65-1)
- Molecular Formula : C₈H₁₉FCl₂N₂
- Molecular Weight : 233.15 g/mol
- Structural Features : A dimethylamine (-N(CH₃)₂) group attached to the fluoropiperidine ring.
- Applications: Investigated for CNS-targeting prodrugs due to its amine functionality .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| (4-Fluoropiperidin-4-yl)methanol hydrochloride | 1254115-16-6 | C₆H₁₂FNO·HCl | 183.62 | -OH, -F | High polarity, CNS applications |
| 4,4-Difluoropiperidine hydrochloride | 144230-52-4 | C₅H₈F₂N·HCl | 167.58 | -F (two) | High lipophilicity |
| 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl | 1779942-70-9 | C₇H₁₀F₂N·HCl | 197.62 | Bicyclic, -F | Rigid structure |
| 3-Fluoropyrrolidine hydrochloride | 169750-17-8 | C₄H₇FN·HCl | 139.56 | -F, 5-membered ring | Metabolic stability |
| 4-(4-Fluorobenzoyl)piperidine hydrochloride | 3084438 | C₁₂H₁₃FNO·HCl | 257.70 | -COC₆H₄F | Aromatic interaction capability |
| [(4-Fluoropiperidin-4-yl)methyl]dimethylamine diHCl | 2306264-65-1 | C₈H₁₉FCl₂N₂ | 233.15 | -N(CH₃)₂, -F | Enhanced basicity |
Research and Regulatory Considerations
- Toxicity Data: Limited acute toxicity data are available for most compounds, though regulatory agencies like the EPA and EFSA emphasize the need for ecological impact studies .
- Synthesis Challenges : Fluorination at the 4-position of piperidine often requires specialized reagents (e.g., Selectfluor®), increasing production costs .
- Applications : The target compound and its analogs are prioritized in drug discovery for their ability to modulate blood-brain barrier penetration and receptor affinity .
Activité Biologique
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The compound can be described by the chemical formula and features a piperidine ring substituted with a fluorine atom and a methanol group. The synthesis typically involves the fluorination of piperidine derivatives followed by the introduction of a methanol group through reactions with formaldehyde and reducing agents like sodium borohydride.
Synthetic Routes
- Fluorination : Piperidine is treated with a fluorinating agent (e.g., N-fluorobenzenesulfonimide) to introduce the fluorine atom.
- Methanol Introduction : The resulting fluorinated piperidine is reacted with formaldehyde in the presence of a reducing agent to yield this compound.
- Purification : The product is purified using recrystallization or chromatography techniques.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the methanol group may facilitate hydrogen bonding, stabilizing interactions with biological targets .
Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties:
- Anticancer Activity : Compounds containing fluorinated piperidine rings have been shown to possess anticancer properties. For instance, studies have reported that similar fluorinated compounds exhibit inhibitory activity against various cancer cell lines, suggesting potential for therapeutic applications .
- Inhibition of Phosphodiesterase (PDE) : Some derivatives have shown inhibitory activity against PDE5, with IC50 values indicating effective inhibition at nanomolar concentrations. This suggests potential use in treating conditions like erectile dysfunction or pulmonary hypertension .
In Vitro Studies
- Cell Line Testing : In vitro studies on MCF-7 breast cancer cells demonstrated that compounds with similar structures maintained potent anticancer activity, indicating that modifications at the 4-position can significantly influence biological efficacy .
- Metabolic Stability : Research has shown that incorporating fluorine into piperidine derivatives can enhance metabolic stability, which is crucial for developing effective pharmaceuticals. For example, certain analogs exhibited improved half-lives in rat liver microsomes compared to non-fluorinated counterparts .
Comparative Analysis
| Compound Type | Biological Activity | IC50 (nM) |
|---|---|---|
| (4-Fluoropiperidin-4-yl)methanol | Anticancer | Varies by study |
| 4-Fluoropiperidine | Moderate inhibition | 343 - 362 |
| Piperidin-4-ylmethanol | Lower activity | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Fluoropiperidin-4-yl)methanol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of the piperidine ring followed by hydroxymethyl group introduction. Key steps include:
- Ring fluorination : Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize side reactions .
- Hydroxymethylation : Alkylation with formaldehyde or derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- HCl stabilization : Final treatment with HCl gas in ethanol to enhance solubility and crystallinity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of:
- NMR : NMR confirms fluorination at the 4-position (δ ≈ -180 ppm), while NMR resolves the hydroxymethyl group (δ 3.4–3.7 ppm) .
- FTIR : O-H stretch (3200–3400 cm) and C-F vibration (1100–1200 cm) validate functional groups .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 164.1) confirms molecular weight .
Q. How does HCl affect the compound’s solubility and stability in aqueous buffers?
- Answer : The hydrochloride salt increases water solubility (≥50 mg/mL at 25°C) by forming ion-dipole interactions. Stability studies show:
- pH dependence : Stable at pH 2–4 (t > 30 days at 4°C), but degrades rapidly above pH 7 due to dehydrohalogenation .
- Storage recommendations : Lyophilized form stored at -20°C in argon atmosphere retains >95% purity for 12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated piperidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., over-fluorinated isomers) .
- Solvent effects : Compare yields in DMF vs. THF; DMF reduces side reactions by stabilizing intermediates .
- Case Study : A 2024 study reconciled yield variations (70–92%) by optimizing stoichiometry of fluorinating agents (1.2 eq. Selectfluor®) .
Q. What computational strategies predict the compound’s enantioselective interactions with biological targets?
- Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to GABA receptors (PDB: 6X3T). The fluoropiperidine moiety shows higher affinity (ΔG ≈ -9.2 kcal/mol) than non-fluorinated analogs .
- MD simulations : Assess stability of receptor-ligand complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
Q. How does stereochemistry at the 4-position influence metabolic stability in vitro?
- Methodological Answer :
- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to isolate R and S enantiomers .
- Metabolism assays : Incubate with human liver microsomes (HLMs); LC-MS quantifies depletion rates. The R-enantiomer shows slower CYP3A4-mediated oxidation (t = 45 min vs. 28 min for S) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
